molecular formula C17H17N5O5 B12387981 N6-Benzoyl-9-|A-D-arabinofuranosyladenine

N6-Benzoyl-9-|A-D-arabinofuranosyladenine

Cat. No.: B12387981
M. Wt: 371.3 g/mol
InChI Key: NZDWTKFDAUOODA-LXAXPIHBSA-N
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Description

N6-Benzoyl-9-β-D-arabinofuranosyladenine is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzoyl-9-β-D-arabinofuranosyladenine typically involves the benzoylation of 9-β-D-arabinofuranosyladenine. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective benzoylation at the N6 position of the adenine ring .

Industrial Production Methods: Industrial production of N6-Benzoyl-9-β-D-arabinofuranosyladenine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in large quantities with high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N6-Benzoyl-9-β-D-arabinofuranosyladenine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .

Scientific Research Applications

N6-Benzoyl-9-β-D-arabinofuranosyladenine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N6-Benzoyl-9-β-D-arabinofuranosyladenine involves its incorporation into cellular DNA, where it interferes with DNA synthesis and repair processes. This leads to the inhibition of cancer cell proliferation. The compound targets specific enzymes involved in DNA replication, such as DNA polymerase, and disrupts their normal function .

Comparison with Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Comparison: N6-Benzoyl-9-β-D-arabinofuranosyladenine is unique among these compounds due to its specific benzoylation at the N6 position, which enhances its stability and biological activity. Unlike some of the other analogs, it has shown a higher potential for inhibiting cancer progression, making it a promising candidate for further research and development .

Properties

Molecular Formula

C17H17N5O5

Molecular Weight

371.3 g/mol

IUPAC Name

N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12?,13+,17-/m1/s1

InChI Key

NZDWTKFDAUOODA-LXAXPIHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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